

DACN(Tos2,6-OH) CAS number and molecular weight

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Compound of Interest

Compound Name: DACN(Tos2,6-OH)

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In-Depth Technical Guide: DACN(Tos2,6-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **DACN(Tos2,6-OH)**, a bifunctional reagent utilized in click chemistry. Due to the limited availability of specific experimental protocols and signaling pathway information in the public domain for this particular compound, this guide will focus on its established chemical characteristics and its role within the well-documented Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Core Chemical Data

The fundamental chemical properties of **DACN(Tos2,6-OH)** are summarized below.

Property	Value	Source
CAS Number	2109751-74-6	[1]
Molecular Weight	448.6 g/mol	[2]
Molecular Formula	C21H24N2O5S2	[1][2]

Chemical Profile and Applications







DACN(Tos2,6-OH) is a potent click chemistry reagent characterized by a distinctively bent alkyne moiety within a cyclononyne framework.[1] This structural feature is crucial as it imparts a high degree of ring strain, which is the driving force for its reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The bent configuration enhances both electronic and steric effects, leading to intensified reactivity towards azide-containing molecules compared to linear alkynes.

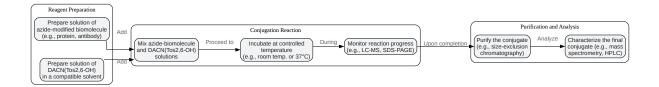
A significant advantage of the 1,4-diazacyclononyne (DACN) scaffold is its superior thermal and chemical stability when compared to the more commonly used cyclooctyne reagents, while maintaining comparable "click" reactivity. The nitrogen atoms within the ring structure also serve as versatile points for the attachment of various functional units.

The primary application of **DACN(Tos2,6-OH)** is in the field of bioconjugation, where the SPAAC reaction is employed for the reliable and specific covalent linking of molecules. This copper-free click chemistry is particularly valuable in biological systems where the cytotoxicity of a copper catalyst is a concern. While **DACN(Tos2,6-OH)** can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), its main utility lies in the catalyst-free SPAAC pathway. Its application is particularly relevant in the development of antibody-drug conjugates (ADCs).

General Experimental Workflow for Bioconjugation via SPAAC

While a specific, detailed experimental protocol for **DACN(Tos2,6-OH)** is not publicly available, a general workflow for a SPAAC-mediated bioconjugation is presented below. This workflow is illustrative and would require optimization for specific applications.





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A generalized workflow for a bioconjugation experiment using the SPAAC reaction.

Disclaimer: The experimental workflow provided is a general representation of a SPAAC reaction. Researchers should develop and validate specific protocols based on the nature of their biomolecules and experimental goals.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of **DACN(Tos2,6-OH)** in any specific signaling pathways. Its role is primarily that of a chemical tool for bioconjugation rather than a modulator of cellular signaling.

Conclusion

DACN(Tos2,6-OH) is a valuable reagent for researchers engaged in bioconjugation and the development of complex biomolecular architectures like antibody-drug conjugates. Its high reactivity, stability, and utility in copper-free click chemistry make it an attractive tool. However, the lack of detailed, publicly available experimental protocols and data on its biological interactions necessitates that researchers undertake specific optimization and validation for their individual applications.



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References

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